Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride
Description
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride is a synthetic organic compound featuring a chlorinated benzyl group linked to an aminoethyl acetate backbone, stabilized as a hydrochloride salt. This structure combines a lipophilic aromatic moiety (4-chlorobenzyl) with a polar amino-ester group, making it a versatile intermediate in medicinal chemistry.
Key structural attributes include:
- Aromatic Chlorination: The 4-chlorobenzyl group enhances metabolic stability and receptor binding affinity in pharmaceutical analogs .
- Ester Functionality: The ethyl ester group improves solubility and facilitates hydrolysis to active carboxylic acid derivatives in vivo .
- Hydrochloride Salt: Enhances crystallinity and storage stability compared to freebase forms .
Properties
Molecular Formula |
C11H15Cl2NO2 |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3;1H |
InChI Key |
CMZYSAIWCVMELW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride, with the molecular formula and a molecular weight of approximately 264.14 g/mol, is a chemical compound belonging to the amino acid derivatives class. It features a chloro-substituted benzyl group attached to an ethyl ester of glycine, giving it unique properties and potential applications in various fields.
Applications
This compound is a versatile intermediate in organic synthesis due to its chemical reactions. It finds applications in diverse fields, including pharmaceuticals. Research indicates that compounds similar to it exhibit various biological activities.
Scientific Research Applications
- Pharmaceuticals this compound may serve as an intermediate in the synthesis of pharmaceuticals.
- Organic Synthesis This compound is employed as an intermediate in the synthesis of various organic compounds.
- Biological Studies It is also used in the study of enzyme inhibition and protein-ligand interactions.
- Ergogenic Aids Amino acid derivatives are often studied for their potential as ergogenic aids, influencing anabolic hormone secretion and improving physical performance during exercise.
- Neuroprotective Effects Such compounds may have neuroprotective effects and can be beneficial in treating conditions related to muscle damage and stress responses.
- Interaction with Biological Systems Interaction studies of this compound with biological systems are crucial for understanding its pharmacodynamics. Preliminary research suggests potential interactions with neurotransmitter systems, which could inform its use in therapeutic contexts. Further studies are needed to elucidate specific mechanisms and efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The 4-chlorobenzyl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural and functional differences between ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride and related compounds:
| Compound Name | Key Structural Variation | Molecular Formula | Key Applications/Synergies | Reference ID |
|---|---|---|---|---|
| This compound | 4-Chlorobenzyl group, ethyl ester, HCl salt | C₁₁H₁₄Cl₂N₂O₂ | Intermediate for CNS-active molecules | |
| Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | Amino group directly on phenyl ring | C₁₀H₁₂Cl₂N₂O₂ | Antiviral/antibacterial precursor | |
| 2-{(4-Chlorophenyl)methylamino}acetic acid hydrochloride | Ethyl substitution on nitrogen atom | C₁₁H₁₅Cl₂N₂O₂ | Potential ion channel modulation | |
| N-(4-Chlorobenzyl)-2-((R)-pyrrolidinyl)acetamide | Pyrrolidine ring instead of ethyl ester | C₁₃H₁₆Cl₂N₂O | Antidepressant activity | |
| Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride | Cyano substituent instead of chloro | C₁₂H₁₄ClN₃O₂ | High-yield synthesis model |
Solubility and Stability
- The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL in water) compared to neutral esters like ethyl 2-(4-chlorophenyl)acetate derivatives .
- Stability under acidic conditions is superior to Schiff base analogs (e.g., isatin derivatives in ), which are prone to hydrolysis .
Biological Activity
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride, also known as a derivative of amino acid compounds, has garnered significant interest in the field of medicinal chemistry due to its various biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : Approximately 264.14 g/mol
- CAS Number : 99450-22-3
This compound features a chloro-substituted benzyl group attached to an ethyl ester of glycine, which contributes to its unique properties and potential applications in various fields, including pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorophenyl moiety can engage with hydrophobic regions of proteins and enzymes. These interactions are crucial for modulating enzyme activities and receptor functions, leading to diverse biological effects.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. Notable findings include:
- In Vitro Studies : Derivatives of ethyl 2-((4-chlorobenzyl)amino)acetate have demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. For instance, one study reported an IC50 value of approximately 0.69 µM for certain derivatives against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Antibacterial and Antifungal Activity : Preliminary studies indicate that compounds similar to ethyl 2-((4-chlorobenzyl)amino)acetate exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .
Antiproliferative Activity
Several studies have investigated the biological applications of this compound:
-
Study on HCT-116 Cells :
- A series of derivatives were synthesized based on the core structure, revealing that 12 out of 24 tested compounds showed significant inhibitory actions on HCT-116 cells.
- Apoptotic effects were characterized by nuclear disintegration and chromatin condensation in treated cancer cells.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | Bromine instead of chlorine | Similar anticancer properties |
| Ethyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | Fluorine instead of chlorine | Varying degrees of antimicrobial activity |
This table illustrates how structural modifications can influence the biological activities of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
